Diphenylmethyl Mesylate (Technical Grade)
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Overview
Description
Diphenylmethyl Mesylate (Technical Grade) is a chemical compound with the molecular formula C14H14O3S and a molecular weight of 262.33 g/mol . . This compound is used in various scientific research applications and industrial processes due to its unique chemical properties.
Preparation Methods
Diphenylmethyl Mesylate can be synthesized through several methods. One common synthetic route involves the reaction of benzhydrol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction typically occurs at room temperature and yields Diphenylmethyl Mesylate as the primary product.
Industrial production methods for Diphenylmethyl Mesylate often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The compound is then purified through recrystallization or distillation to achieve the desired technical grade quality .
Chemical Reactions Analysis
Diphenylmethyl Mesylate undergoes various types of chemical reactions, including substitution and elimination reactions. As a mesylate ester, it is a good leaving group, making it suitable for nucleophilic substitution reactions . Common reagents used in these reactions include nucleophiles such as sodium azide, potassium cyanide, and sodium methoxide .
In substitution reactions, Diphenylmethyl Mesylate can be converted into different products depending on the nucleophile used. For example, reacting it with sodium azide yields diphenylmethyl azide, while reacting it with potassium cyanide produces diphenylmethyl cyanide .
Scientific Research Applications
Diphenylmethyl Mesylate is widely used in scientific research due to its versatility. In chemistry, it is used as an intermediate in the synthesis of various organic compounds . It is also employed in the development of analytical methods and quality control applications for pharmaceuticals .
In biology and medicine, Diphenylmethyl Mesylate is used in the synthesis of aminopeptidase N inhibitors, which have potential therapeutic applications . Additionally, it is used in the production of diphenhydramine, an antihistamine commonly used to treat allergies .
Mechanism of Action
The mechanism of action of Diphenylmethyl Mesylate involves its role as a leaving group in nucleophilic substitution reactions. The methanesulfonate group (mesylate) is a good leaving group due to its ability to stabilize the negative charge through resonance and inductive effects . This property allows Diphenylmethyl Mesylate to participate in various chemical reactions, facilitating the formation of new compounds.
Comparison with Similar Compounds
Diphenylmethyl Mesylate is similar to other mesylate esters, such as methyl methanesulfonate and ethyl methanesulfonate . These compounds share the common feature of having a methanesulfonate group, which makes them good leaving groups in chemical reactions .
Diphenylmethyl Mesylate is unique due to its diphenylmethyl group, which provides additional stability and reactivity compared to simpler mesylate esters . This uniqueness makes it particularly useful in specific synthetic applications and research studies.
Similar Compounds
- Methyl Methanesulfonate
- Ethyl Methanesulfonate
- Benzyl Methanesulfonate
Properties
CAS No. |
135513-20-1 |
---|---|
Molecular Formula |
C14H14O3S |
Molecular Weight |
262.33 g/mol |
IUPAC Name |
benzhydryl methanesulfonate |
InChI |
InChI=1S/C14H14O3S/c1-18(15,16)17-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3 |
InChI Key |
QKVUIWDHQSAFHI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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